Cordypyridone D

Description

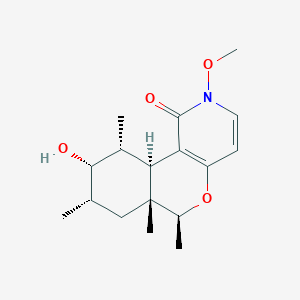

Structure

3D Structure

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(6S,6aR,8S,9S,10R,10aR)-9-hydroxy-2-methoxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |

InChI |

InChI=1S/C17H25NO4/c1-9-8-17(4)11(3)22-12-6-7-18(21-5)16(20)13(12)14(17)10(2)15(9)19/h6-7,9-11,14-15,19H,8H2,1-5H3/t9-,10+,11-,14-,15-,17-/m0/s1 |

InChI Key |

MQGVAUZSLCHPHW-SXVPISRNSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](OC3=C([C@@H]2[C@H]([C@H]1O)C)C(=O)N(C=C3)OC)C)C |

Canonical SMILES |

CC1CC2(C(OC3=C(C2C(C1O)C)C(=O)N(C=C3)OC)C)C |

Synonyms |

cordypyridone D |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Cordypyridone D

Isolation Source: Cordyceps nipponica (BCC 1389)

The sole natural source for the isolation of Cordypyridone D is the fungus Cordyceps nipponica. thaiscience.infonih.gov The specific strain used in the discovery was collected from Khao Yai National Park in Central Thailand, where it was found growing on a Neuroptera larva. thaiscience.info This fungal specimen is deposited at the BIOTEC Culture Collection in Thailand under the accession number BCC 1389. thaiscience.infonih.gov Cordyceps is a diverse genus of entomopathogenic fungi, meaning they live on insects, and have been a subject of interest for their production of a wide array of secondary metabolites with interesting biological activities. researchgate.net

Bioassay-Guided Fractionation Methodologies

The isolation of this compound was accomplished through a process known as bioassay-guided fractionation. thaiscience.infonih.gov This technique involves a systematic separation of a biologically active crude extract into progressively simpler fractions. nih.govmdpi.com At each stage of separation, the resulting fractions are tested for the biological activity of interest—in this case, antimalarial activity against Plasmodium falciparum (K1, multidrug-resistant strain). thaiscience.info

The process began with the culture broth of Cordyceps nipponica BCC 1389, which showed an initial IC50 value of 0.1 µg/mL. thaiscience.info The fractionation of the extracts from the fungus culture ultimately led researchers to the pure compounds responsible for this activity. thaiscience.infonih.gov This methodical approach ensures that the chemical isolation is guided by the biological function, efficiently leading to the identification of the active constituents, which included Cordypyridones A, B, C, and D. thaiscience.info

Cultivation and Extraction Protocols for Producer Organisms

To obtain sufficient quantities of this compound for study, the producing organism, Cordyceps nipponica BCC 1389, was cultivated in a laboratory setting.

Cultivation: A culture from a potato dextrose agar slant was inoculated into 60 one-liter Erlenmeyer flasks. thaiscience.info Each flask contained 250 mL of a minimum salt medium. The fungus was then grown in a static incubation at 22°C for 29 days. thaiscience.info

Extraction: Following the incubation period, the flask cultures were separated by filtration into the supernatant (approximately 15 liters) and the wet mycelial cake. thaiscience.info The compounds were extracted from both the culture broth and the mycelia. thaiscience.info

Mycelial Extraction : The mycelia were extracted with methanol (B129727) (MeOH). Water was added to the methanol extract, and this mixture was washed with hexane. After partial concentration, water was added again, and the mixture was extracted with ethyl acetate (B1210297) (EtOAc). This process yielded a light brown solid containing the compounds. thaiscience.info

Purification : The crude extracts underwent further purification steps. These included chromatography on Sephadex LH-20 and repeated preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, including this compound. thaiscience.info

Related Cordypyridone Congeners (A, B, C) from Natural Sources

During the isolation of this compound from Cordyceps nipponica BCC 1389, three related compounds, designated Cordypyridones A, B, and C, were also identified. thaiscience.infonih.gov These compounds share a core structural similarity as N-hydroxy and N-methoxy-2-pyridones. thaiscience.info

Cordypyridones A and B : These two compounds are atropisomers, which are stereoisomers that can be interconverted by rotation around a single bond but are stable enough to be separated. They were the most abundant of the isolated metabolites and exhibited potent antimalarial activity. thaiscience.infonih.gov

Cordypyridone C : This congener was isolated in a very low yield. thaiscience.info Its structure was determined to be a tricyclic derivative. thaiscience.info

This compound : The molecular formula of this compound was determined as C17H25NO4. thaiscience.info Spectroscopic analysis revealed its structure to be the 11-hydroxy analogue of Cordypyridone C. thaiscience.info

The co-isolation of these four related compounds highlights the chemical diversity produced by Cordyceps nipponica.

Data Tables

Table 1: Overview of this compound Discovery

| Feature | Description |

|---|---|

| Compound Name | This compound |

| Natural Source | Cordyceps nipponica |

| Strain | BCC 1389 |

| Isolation Method | Bioassay-guided fractionation |

| Initial Bioactivity | Antimalarial (against Plasmodium falciparum) |

| Molecular Formula | C17H25NO4 |

Table 2: Cultivation and Extraction Details for C. nipponica BCC 1389

| Parameter | Details |

|---|---|

| Cultivation Medium | Minimum salt medium |

| Incubation Temperature | 22°C |

| Incubation Period | 29 days |

| Primary Extraction Solvent | Methanol (for mycelia) |

| Purification Techniques | Sephadex LH-20 chromatography, Preparative HPLC |

Table 3: Cordypyridone Congeners from C. nipponica BCC 1389

| Compound Name | Key Structural Feature / Note |

|---|---|

| Cordypyridone A | Atropisomer of Cordypyridone B; potent antimalarial activity |

| Cordypyridone B | Atropisomer of Cordypyridone A; potent antimalarial activity |

| Cordypyridone C | Tricyclic structure; isolated in very low yield |

| This compound | 11-hydroxy analogue of Cordypyridone C |

Structural Elucidation and Stereochemical Characterization of Cordypyridone D

Advanced Spectroscopic Techniques for Structure Assignment

Spectroscopic analysis formed the cornerstone of the structural elucidation of Cordypyridone D, providing detailed insights into its atomic composition and chemical architecture. thaiscience.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in determining the planar structure and relative stereochemistry of this compound. thaiscience.info Analysis of the NMR data revealed that this compound is the 11-hydroxy analogue of its congener, Cordypyridone C. thaiscience.info

Key findings from the ¹H NMR spectrum included a broad singlet signal for the methine proton H-11. thaiscience.info The small coupling constant observed between H-11 and H-12 (J = 2.9 Hz) was particularly informative, indicating an equatorial position for the H-11 proton. thaiscience.info This orientation consequently established that the hydroxyl group at the C-11 position is in an axial orientation. thaiscience.info

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 160.0 | |

| 3 | 114.7 | |

| 4 | 165.9 | |

| 5 | 100.8 | 5.74 (d, 7.6) |

| 6 | 142.1 | 7.67 (d, 7.6) |

| 7 | 45.1 | 3.25 (m) |

| 8 | 36.3 | 1.35 (m), 1.63 (m) |

| 9 | 24.3 | 1.25 (m), 1.63 (m) |

| 10 | 36.8 | 1.83 (m) |

| 11 | 70.0 | 4.02 (br s) |

| 12 | 51.5 | 1.80 (m) |

| 13 | 34.6 | 1.80 (m) |

| 14 | 21.6 | 0.95 (d, 6.8) |

| 15 | 16.5 | 0.65 (s) |

| 16 | 21.8 | 0.88 (d, 6.9) |

| 17 | 12.0 | 0.88 (d, 6.9) |

| N-OCH₃ | 64.4 | 3.93 (s) |

Data sourced from Isaka et al. (2001). thaiscience.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. The analysis established the molecular formula as C₁₇H₂₅NO₄. thaiscience.info This formula, corresponding to six degrees of unsaturation, was consistent with the proposed structure containing a pyridone ring and a decalin ring system. unr.edu.ar

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided evidence for the key functional groups present in the cordypyridone family. For the related compound Cordypyridone A, the IR spectrum was in good agreement with the N-hydroxypyridone substructure. thaiscience.info For a similar compound, 11S-hydroxy-1-methoxyfusaricide, IR absorption bands indicated the presence of hydroxyl (3394 cm⁻¹) and amide (1640 cm⁻¹) groups. unr.edu.ar Based on its structure, this compound would be expected to show characteristic IR absorption bands for hydroxyl (O-H), amide carbonyl (C=O), and alkene (C=C) functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy was used to characterize the chromophoric N-methoxy-2-pyridone system in the cordypyridone family. The UV spectrum for Cordypyridone A supported this heteroaromatic subunit, and similar absorption patterns would be expected for this compound due to the shared chromophore. thaiscience.info

Chemical Derivatization for Structural Confirmation

The structural assignments for the cordypyridone family were further supported by chemical conversions. nih.govthaiscience.info For example, to confirm the N-hydroxypyridone substructure in Cordypyridone A, a chemical derivatization was performed. thaiscience.info This use of chemical derivatization for a closely related congener helped to solidify the structural class for the entire family of compounds, including this compound. thaiscience.info

X-ray Crystallography for Absolute Configuration Determination

While obtaining suitable crystals of this compound itself for X-ray analysis was not reported, its absolute configuration was determined by correlation with its congeners. thaiscience.info Specifically, single-crystal X-ray diffraction analysis was successfully performed on Cordypyridone B, an atropisomer of Cordypyridone A. nih.govthaiscience.info The analysis of Cordypyridone B provided the definitive proof of the C-3 to C-7 stereochemistry and the relative configuration of the cyclohexane (B81311) ring. thaiscience.info Since Cordypyridones A, B, C, and D share the same chiral core, the absolute stereostructure determined for Cordypyridone B was extended to establish the absolute configuration of this compound. thaiscience.info This technique is a powerful tool for providing precise three-dimensional atomic arrangements in crystalline materials. anton-paar.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Cordypyridone A |

| Cordypyridone B |

| Cordypyridone C |

| This compound |

| 11S-hydroxy-1-methoxyfusaricide |

Stereochemical Analysis and Atropisomerism Considerations (in context of Cordypyridones A/B)

The stereochemistry of the cordypyridone family of natural products is distinguished by the phenomenon of atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. chim.it This characteristic is most prominently observed in Cordypyridones A and B, which are naturally occurring, separable atropisomers. thaiscience.infonih.gov Atropisomers are stereoisomers that can be isolated as distinct chemical entities due to a high energy barrier to rotation around a bond, in this case, a C(sp²)–C(sp³) single bond connecting the 4-hydroxy-2-pyridone ring to a substituted cyclohexane ring. chim.itillinois.edu The steric hindrance between the two moieties restricts free rotation, creating a stable chiral axis and resulting in diastereomeric structures that are conformationally stable at room temperature. illinois.eduresearchgate.net

The existence of Cordypyridones A and B as atropisomers was confirmed through thermal studies. thaiscience.info When a solution of pure Cordypyridone A was heated, it slowly interconverted into a mixture of both Cordypyridone A and B. thaiscience.info For instance, heating a sample of Cordypyridone A in dioxane at 100°C for 24 hours resulted in a 44:56 mixture of compounds 1 and 2. thaiscience.info Similarly, heating Cordypyridone B under the same conditions led to a 64:36 mixture of 1 and 2. thaiscience.info This interconversion demonstrates that they are indeed rotational isomers, not constitutional or configurational isomers, and that they can exist in equilibrium at elevated temperatures. thaiscience.info The isolation of these compounds as stable, individual molecules at ambient temperature underscores that the energy barrier to rotation is significant. thaiscience.infoillinois.edu

The structural elucidation of this compound, isolated from the insect pathogenic fungus Cordyceps nipponica, places it within this stereochemically complex family. thaiscience.infonih.gov Spectroscopic analysis, including 1D and 2D NMR, determined that this compound has the molecular formula C₁₇H₂₅NO₄ and is the 11-hydroxy analogue of Cordypyridone C. thaiscience.info

The relative stereochemistry of this compound was established through detailed NMR analysis. A key finding was the small coupling constant observed between H-11 and H-12 (J = 2.9 Hz). thaiscience.info This small J-value is indicative of a dihedral angle consistent with an equatorial position for the H-11 proton on the cyclohexane ring. Consequently, the newly introduced hydroxyl group at the C-11 position must adopt an axial orientation. thaiscience.info The absolute configuration of the core structure is inferred to be the same as that established for Cordypyridones A and B, which was determined through chemical derivatization and single-crystal X-ray analysis of a p-bromobenzoate derivative. thaiscience.infouzh.ch

While this compound itself has not been described as part of an atropisomeric pair, its stereochemical characterization is fundamentally linked to the rigid, axially chiral framework established by its congeners, Cordypyridones A and B.

Table 1: Spectroscopic Data for this compound

This table summarizes the key data used in the structural elucidation of this compound.

| Data Type | Value/Observation | Reference |

| Molecular Formula | C₁₇H₂₅NO₄ | thaiscience.info |

| ¹H NMR | H-11 appears as a broad singlet. | thaiscience.info |

| ¹H-¹H Coupling | J11,12 = 2.9 Hz | thaiscience.info |

| Structural Interpretation | Identified as the 11-hydroxy analogue of Cordypyridone C. | thaiscience.info |

| Stereochemical Conclusion | The hydroxyl group at C-11 is in an axial orientation. | thaiscience.info |

Biosynthetic Pathways and Enzymatic Mechanisms of Cordypyridone D

Proposed Biosynthetic Origin from Common Intermediates (e.g., o-quinone methide)

The biosynthesis of Cordypyridone D and related pyridone natural products is proposed to originate from a common o-quinone methide intermediate. nih.govnih.gov This highly reactive species serves as a crucial branching point in the biosynthetic pathway, leading to a variety of structurally diverse compounds. nih.govencyclopedia.pub The formation of this intermediate is a key step that sets the stage for the subsequent cyclization reactions that define the core structure of these molecules. nih.gov The inherent reactivity of the o-quinone methide is harnessed by the enzymatic machinery to drive the formation of complex molecular scaffolds. nih.govencyclopedia.pub

Computational studies have been instrumental in predicting the involvement of a σ-bridged cation intermediate in the formation of related compounds, further highlighting the complex chemical transformations that can arise from the initial o-quinone methide. nih.gov This unifying biosynthetic strategy underscores how nature can generate a wide array of natural product structures from a single, versatile precursor. nih.gov

Key Enzymatic Transformations Involved

The construction of the this compound scaffold is accomplished through a series of key enzymatic transformations that precisely control the stereochemistry and regioselectivity of the reactions. nih.govresearchgate.net These enzymatic steps are crucial for the formation of the characteristic structural motifs found in this class of compounds.

A central feature of the biosynthesis of cordypyridones and related compounds is the involvement of enzyme-catalyzed pericyclic reactions. nih.govescholarship.org These reactions, which include the Alder-ene reaction and the hetero-Diels-Alder cyclization, are powerful transformations for the construction of cyclic systems. nih.govrsc.orgorganic-chemistry.orgwikipedia.org

Specifically, the biosynthesis of certain cordypyridones involves a biological Alder-ene reaction to form a vinyl cyclohexyl moiety. nih.gov In parallel, the hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a heteroatom, gives rise to fused tricyclic structures seen in other members of this natural product family. nih.govresearchgate.netorganic-chemistry.org Theoretical investigations suggest that the hetero-Diels-Alder reaction may be non-enzymatically favored over the Alder-ene reaction from the common o-quinone methide intermediate, indicating that enzymes, known as pericyclases, play a critical role in directing the reaction towards the Alder-ene product. researchgate.netescholarship.org Pericyclases are a recently discovered class of enzymes that catalyze these concerted reactions with high selectivity. nih.govnsf.gov

Oxidoreductases, including dehydrogenases, are enzymes that catalyze oxidation-reduction reactions and are implicated in the biosynthetic pathway. axonmedchem.comuwec.edunih.gov In the context of the biosynthesis of related pyridone natural products, a short-chain dehydrogenase/reductase (SDR) is encoded within the putative biosynthetic gene cluster. nih.gov Experimental evidence suggests that an enzymatic reduction of a ketone precursor to the corresponding alcohol is a key step. nih.gov This alcohol can then dehydrate to form the crucial o-quinone methide intermediate. nih.gov These enzymes play a vital role in modifying the oxidation state of intermediates, thereby enabling subsequent cyclization and rearrangement reactions. europa.eunih.gov

Putative Biosynthetic Gene Cluster Identification and Characterization

The genes responsible for the biosynthesis of a natural product are often clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). biorxiv.orgnih.govfrontiersin.orgkaist.ac.kr The identification and characterization of these BGCs are fundamental to understanding the enzymatic machinery involved in the production of the natural product.

For a related pyridone natural product, deoxyakanthomycin, a putative biosynthetic gene cluster, designated as the sdx cluster, was identified in the genome of Sarocladium oryzae. nih.gov This was achieved by searching for homologous gene clusters to those known to be involved in the biosynthesis of similar compounds like pyridoxatin (B588635). nih.gov The sdx gene cluster was found to encode a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), a partnering enoylreductase (ER), a ring-expansion P450, a putative N-hydroxylation P450, and a short-chain dehydrogenase/reductase (SDR). nih.gov Heterologous expression of some of these genes in a different fungal host led to the production of a key intermediate, providing strong evidence for the function of the identified gene cluster. nih.gov Similar genome mining approaches are crucial for identifying the specific BGC responsible for this compound biosynthesis. frontiersin.org

Comparative Biosynthesis with Related Pyridone Alkaloids

The biosynthesis of this compound is intricately linked to a broader family of fungal 4-hydroxy-2-pyridone alkaloids, sharing a common and elegant biosynthetic strategy that generates remarkable structural diversity from a single precursor. nih.govnih.gov Research has revealed that this compound, its isomers, and other related natural products like pyridoxatin, asperpyridone A, and akanthomycin all originate from a key reactive intermediate, an o-quinone methide (o-QM). nih.govescholarship.org The fascinating variety in their final molecular architecture is determined by the specific enzymatic control exerted upon this common intermediate, or in some cases, by its inherent chemical reactivity. nih.govnih.gov

The biosynthetic journey begins with a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which constructs the foundational 4-hydroxy-2-pyridone core. nih.govasm.orginnovareacademics.in In the fungus that produces this compound, Cordyceps nipponica, two PKS-NRPS hybrid genes have been identified that show phylogenetic similarity to the tenellin (B611285) biosynthetic gene cluster, suggesting their involvement in producing the cordypyridone backbone. asm.org Following the assembly of the core structure and subsequent modifications, a ketone precursor is formed. This ketone is then reduced by a short-chain dehydrogenase/reductase (SDR) to an alcohol, which subsequently dehydrates to form the pivotal o-quinone methide intermediate. nih.govnih.gov

From this central intermediate, the pathway diverges, employing different pericyclic reactions to yield distinct structural scaffolds. nih.govnih.gov This divergence is a testament to nature's efficiency, using a modular approach to create a suite of bioactive compounds. The key branching reactions include:

Hetero-Diels-Alder Reaction: Cordypyridone C and D are formed through an intramolecular hetero-Diels-Alder reaction. escholarship.orguzh.ch In this cyclization, the quinone methide reacts with the pyridone ring to form a fused tricyclic pyran system. nih.govnih.gov this compound is specifically the 11-hydroxy analog of Cordypyridone C, indicating a final hydroxylation step completes its biosynthesis. acs.org Asperpyridone A shares this biosynthetic route. nih.gov

Alder-Ene Reaction: In contrast, Cordypyridones A and B, along with the related compound pyridoxatin, are the products of an enzymatic Alder-ene reaction. nih.govescholarship.org This pathway leads to the formation of a characteristic vinyl cyclohexyl moiety fused to the pyridone core. nih.govnih.gov

Cationic Cyclization: The biosynthesis of akanthomycin reveals yet another pathway. Here, the o-quinone methide intermediate undergoes a substrate-controlled cationic cyclization, forming a unique 7-membered carbocycle without the need for a specific pericyclase enzyme. nih.gov

This unifying biosynthetic strategy highlights how different fungi have evolved distinct enzymes, primarily pericyclases, to manipulate a common reactive intermediate, thereby generating a wide array of structurally and functionally diverse pyridone alkaloids. nih.govnih.gov

Research Findings on Comparative Biosynthesis

Detailed studies, combining computational analysis, gene cluster identification, and chemoenzymatic synthesis, have elucidated the specific mechanisms that differentiate the formation of these related alkaloids. nih.govnih.gov It was predicted and later demonstrated that while the non-enzymatic reaction of the o-quinone methide intermediate favors the hetero-Diels-Alder pathway, specific enzymes can override this inherent reactivity to catalyze the Alder-ene reaction instead. nih.gov The identification of the sdx gene cluster in Sarocladium oryzae, responsible for akanthomycin production, provided a model for understanding the roles of the PKS-NRPS, reductases, and other tailoring enzymes in the pathway. nih.gov

The comparative analysis underscores a principle of molecular economy in fungal secondary metabolism, where a single biosynthetic platform is adapted to produce a family of complex molecules.

Table of Comparative Biosynthetic Pathways

| Compound | Key Reaction Type | Resulting Core Structure | Key Enzyme Class (if applicable) | Producing Organism Example |

|---|---|---|---|---|

| This compound | Hetero-Diels-Alder / Hydroxylation | Fused Tricyclic Pyran | Pericyclase | Cordyceps nipponica |

| Cordypyridone C | Hetero-Diels-Alder | Fused Tricyclic Pyran | Pericyclase | Cordyceps nipponica |

| Cordypyridones A/B | Alder-Ene | Vinyl Cyclohexane (B81311) | Pericyclase (Alder-ene-ase) | Cordyceps nipponica |

| Pyridoxatin | Alder-Ene | Vinyl Cyclohexane | Pericyclase (Alder-ene-ase) | Acremonium sp. |

| Asperpyridone A | Hetero-Diels-Alder | Fused Tricyclic Pyran | Pericyclase | Aspergillus sp. |

| Akanthomycin | Cationic Cyclization | 7-Membered Carbocycle | Not required (Substrate-controlled) | Akanthomyces gracilis / Sarocladium oryzae |

Chemical Synthesis Approaches Towards Cordypyridone D and Analogs

Total Synthesis Strategies for Cordypyridone Scaffolds

Divergent synthesis represents another powerful strategy, allowing for the creation of multiple natural products from a common intermediate. beilstein-journals.org This approach mirrors biosynthetic pathways and is advantageous for generating a library of related compounds for biological screening. beilstein-journals.org The core idea is to design a synthetic plan around a central, versatile scaffold that can be elaborated into different target molecules. beilstein-journals.org

Furthermore, the concept of "skeletal editing" has emerged as a sophisticated strategy in total synthesis. nih.gov This method involves transforming a readily assembled molecular scaffold into a more complex target structure through reactions that insert, delete, or rearrange atoms within the skeleton. nih.gov This "build-edit-decorate" workflow allows for the efficient construction of intricate molecular architectures. nih.gov

A significant achievement in this area is the total synthesis of (–)-maximiscin, a complex natural product that shares structural motifs with the cordypyridones. nih.gov This synthesis was designed for maximum convergency, with the central pyridone ring being formed late in the synthesis by coupling two large, equally complex fragments. nih.gov

| Strategy | Key Features | Referenced Syntheses |

| Convergent Synthesis | Coupling of two major fragments late in the synthesis. acs.orgnih.gov | Racemic synthesis of cordypyridones A and B. acs.orgnih.gov |

| Divergent Synthesis | Generation of multiple analogs from a common intermediate. beilstein-journals.org | General strategy for natural product synthesis. beilstein-journals.org |

| Skeletal Editing | Build-edit-decorate workflow to modify a core scaffold. nih.gov | General strategy for complex molecule synthesis. nih.gov |

| Late-Stage Core Formation | Construction of the central pyridone ring near the end of the synthesis. nih.gov | Total synthesis of (–)-maximiscin. nih.gov |

Synthetic Methodologies for Pyridone Ring Construction

The construction of the 2-pyridone ring is a cornerstone of any synthetic route towards cordypyridone alkaloids. eurekaselect.com Two primary approaches dominate the literature: the modification of a pre-existing pyridone core or a linear synthesis culminating in a late-stage cyclization to form the ring. uzh.ch

Other methodologies include cascade reactions, such as the palladium-catalyzed cyclocarbopalladation of propargylic amides followed by a Suzuki–Miyaura coupling, which allows for the efficient and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones, which are structurally related to the pyridone core. beilstein-journals.org The development of new building blocks and synthetic tools for constructing polycyclic pyridones is an active area of research. mdpi.com

| Methodology | Description | Key Example/Feature |

| Late-Stage Cyclization | Formation of the pyridone ring as one of the final steps in the synthesis. uzh.ch | Guareschi-Thorpe-type condensation in the synthesis of (–)-maximiscin. nih.gov |

| Cascade Reactions | A series of intramolecular reactions to build the heterocyclic core. beilstein-journals.org | Palladium-catalyzed cyclocarbopalladation/Suzuki–Miyaura coupling. beilstein-journals.org |

| Modification of Preformed Ring | Functionalization of an existing pyridone scaffold. uzh.ch | General approach mentioned in literature. uzh.ch |

Stereoselective Synthesis of Cordypyridone Frameworks

Controlling the stereochemistry of the multiple chiral centers within the cordypyridone framework is a significant synthetic challenge. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial for biological activity.

Various strategies have been employed to achieve stereoselectivity. For instance, palladium-catalyzed reactions have been utilized for the regio- and stereoselective synthesis of related heterocyclic systems. beilstein-journals.org In one example, the syn-addition of an arylpalladium intermediate to a triple bond led to the highly stereoselective formation of the product. beilstein-journals.org

The synthesis of complex molecules often requires the development of methods to create stereodefined fragments. For example, a highly diastereoselective protocol for the synthesis of 1,4- and 1,5-dicarbonyl compounds from densely substituted cyclopropanols has been reported. nih.gov This method provides access to building blocks with vicinal tertiary and quaternary stereocenters as single diastereomers. nih.gov

Furthermore, stereospecific reactions are key. In the synthesis of steviol (B1681142) derivatives, a spiro-epoxide was prepared in a stereospecific manner, and its structure was confirmed through an alternative synthetic pathway and 2D-NMR data. mdpi.com The nucleophilic opening of this epoxide with various amines proceeded in a stereoselective fashion. mdpi.com

| Approach | Description | Example |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Not explicitly detailed for Cordypyridone D in the provided context, but a general powerful strategy. |

| Substrate-Controlled Diastereoselection | The existing stereocenters in a molecule direct the stereochemical outcome of a reaction. | Synthesis of diastereomerically pure dialdehydes from diastereomeric cyclopropanols. nih.gov |

| Stereospecific Reactions | The stereochemistry of the starting material dictates the stereochemistry of the product. | Stereospecific epoxidation in the synthesis of steviol derivatives. mdpi.com |

| Regio- and Stereoselective Reactions | Control over both the position and spatial orientation of newly formed bonds. | Palladium-catalyzed synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org |

Fragment Coupling and Functional Group Transformations

Convergent synthetic strategies heavily rely on the efficient coupling of key fragments. In the racemic synthesis of cordypyridones A and B, a crucial step was the coupling of two main building blocks. acs.orgnih.gov Following this coupling, a series of functional group transformations were necessary to arrive at the final natural products. acs.orgnih.gov

Functional group transformations are the workhorse of organic synthesis, allowing for the conversion of one functional group into another. These are essential for installing the correct oxidation states and functionalities present in the final target molecule. Oxygen-driven fragment coupling, for instance, has been explored as an efficient method for forming carbon-carbon and carbon-oxygen bonds simultaneously, reducing the number of steps and waste generated compared to traditional methods that involve separate oxidation and coupling steps. youtube.com

| Process | Description | Significance in Cordypyridone Synthesis |

| Fragment Coupling | Joining of two or more synthetic intermediates to build a larger molecule. | A key step in the convergent synthesis of cordypyridones A and B. acs.orgnih.gov |

| Functional Group Interconversion | The transformation of one functional group into another. | Essential for elaborating the coupled fragments into the final natural product. acs.orgnih.gov |

| Oxidative Coupling | A reaction that forms a new bond while increasing the oxidation state of the reactants. | Oxygen-driven coupling offers a more efficient and greener alternative to traditional methods. youtube.com |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis. mdpi.com This approach can lead to more efficient and environmentally friendly synthetic routes. mdpi.com

A chemoenzymatic total synthesis of nodulones C and D, which are structurally related to the cordypyridones, has been reported. rsc.org This synthesis involved a multi-step chemical preparation of biosynthetic precursors, followed by a regio- and stereoselective reduction using a NADPH-dependent tetrahydroxynaphthalene reductase from Magnaporthe grisea. rsc.org

In the context of pyridone natural products, a computation-driven chemoenzymatic synthesis of deoxyakanthomycin has been achieved. nih.gov This one-step synthesis from a biosynthetic precursor was guided by computational analysis that predicted a specific cyclization mechanism. nih.gov This work highlights how understanding enzymatic pathways can inspire the development of novel synthetic methods. nih.gov The integration of biocatalysis with process chemistry is a growing field with the potential to revolutionize the manufacturing of complex molecules. mdpi.com

| Enzyme/Approach | Application | Key Outcome |

| Naphthol Reductase (Magnaporthe grisea) | Regio- and stereoselective reduction of a dihydroxynaphthalenone precursor. rsc.org | Asymmetric and chemoenzymatic synthesis of (R)-nodulone C and cis-nodulone D. rsc.org |

| Computation-Driven Chemoenzymatic Synthesis | Prediction of a σ-bridged cation mediated cyclization. nih.gov | One-step synthesis of the natural product deoxyakanthomycin. nih.gov |

Biological Activities and Preclinical Investigations of Cordypyridone D

Evaluation of Antimalarial Activity

The search for novel antimalarial agents is critical in addressing the global health challenge posed by malaria, particularly with the rise of drug-resistant parasite strains. Natural products are a significant source of new chemical entities for drug discovery.

Cordypyridone D was identified as part of a bioassay-guided fractionation of extracts from the insect pathogenic fungus Cordyceps nipponica. thaiscience.info Initial screening of the fungal extract showed activity against the multidrug-resistant K1 strain of Plasmodium falciparum. thaiscience.info Subsequent testing of the isolated compound, this compound, revealed it had weak antimalarial activity in in vitro assays against this strain, with an inhibitory concentration (IC₅₀) greater than 20 µg/mL. thaiscience.infouzh.ch

When compared to its congeners isolated from the same fungal source, this compound demonstrated a significantly lower antimalarial potency. thaiscience.info Cordypyridones A and B, which are atropisomers, exhibited potent in vitro activity against the P. falciparum K1 strain with IC₅₀ values of 0.066 µg/mL and 0.037 µg/mL, respectively. thaiscience.infonih.gov In stark contrast, both Cordypyridone C and D were found to have weak or no significant antimalarial activity at concentrations up to 20 µg/mL. thaiscience.infouzh.ch This suggests that specific structural features present in Cordypyridones A and B, and absent in D, are crucial for potent antimalarial action. thaiscience.info

Table 1: Comparative In Vitro Antimalarial Activity of Cordypyridones Against P. falciparum K1 Strain

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Cordypyridone A | 0.066 |

| Cordypyridone B | 0.037 |

| Cordypyridone C | >20 |

| This compound | >20 |

Data sourced from Isaka et al. (2001). thaiscience.info

Assessment of Cytotoxicity in Cellular Models

In conjunction with efficacy testing, the cytotoxicity of the cordypyridone compounds was evaluated against several cell lines to determine their selectivity. This compound, along with its analogues, was tested against KB (human oral epidermoid carcinoma), BC-1 (human breast cancer), and Vero (African green monkey kidney fibroblast) cells. thaiscience.info Similar to its weak antimalarial effect, this compound also showed weak cytotoxicity against these cell lines, with IC₅₀ values greater than 20 µg/mL. thaiscience.info This profile contrasts with Cordypyridones A and B, which, despite their potent antimalarial activity, also demonstrated much weaker cytotoxicity, indicating a favorable selectivity index for antimalarial action. thaiscience.infonih.gov

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

|---|---|---|

| KB | Human Oral Epidermoid Carcinoma | >20 |

| BC-1 | Human Breast Cancer | >20 |

| Vero | African Green Monkey Kidney Fibroblast | >20 |

Data sourced from Isaka et al. (2001). thaiscience.info

Exploration of Other Potential Biological Activities (e.g., antioxidant, anti-inflammatory, antimicrobial) in In Vitro Systems

While the primary focus of the initial report on this compound was its antimalarial activity, the broader class of compounds from Cordyceps species are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. nih.gov However, specific in vitro studies detailing these particular activities for this compound are not extensively reported in the currently available literature. One study noted that a related compound, cordytropolone, isolated from Polycephalomyces nipponicus, exhibited modest antifungal activity, but this compound itself was not reported to have been tested for such properties. researchgate.net

Investigation in Relevant Preclinical Animal Models

The progression of a compound from in vitro screening to preclinical animal models is a critical step in drug development, providing insights into in vivo efficacy, pharmacokinetics, and safety. harvard.edupubpub.org For a compound to be considered for such studies, it typically needs to demonstrate potent and selective in vitro activity. anr.fr Given that this compound showed weak activity in in vitro antimalarial and cytotoxicity assays, there are no reports of it advancing to preclinical animal model investigations. thaiscience.infouzh.ch The focus has remained on more potent analogues like Cordypyridones A and B. thaiscience.info

Mechanisms of Biological Action for Cordypyridone D

Molecular Target Identification and Validation

The precise molecular targets of Cordypyridone D are not yet fully elucidated through extensive experimental validation. However, computational studies have provided initial insights into its potential interactions. An in silico study investigating natural product inhibitors of the SARS-CoV-2 main protease (Mpro) identified this compound as a potential inhibitor. nih.gov This research utilized molecular docking to predict the binding affinity of this compound to the active site of the enzyme, which is crucial for viral replication. nih.gov

It is important to note that these findings are based on computational models and await confirmation through in vitro and in vivo experimental validation to conclusively identify and validate the SARS-CoV-2 Mpro as a definitive molecular target of this compound. Beyond this in silico study, specific experimentally validated molecular targets for this compound's other reported biological activities, such as its antimalarial effects, have not been detailed in the currently available scientific literature. psu.ac.th

Cellular Pathway Perturbations

The influence of this compound on specific cellular pathways is an area that requires more in-depth investigation. While the broader family of compounds from Cordyceps species are known to induce various cellular responses, specific data for this compound remains limited. nih.gov

Apoptosis Induction and Related Signaling Pathways

There is currently no direct experimental evidence to suggest that this compound induces apoptosis. While extracts from various Cordyceps species have been shown to trigger apoptotic pathways in different cell lines, specific studies on this compound's ability to induce apoptosis, or its effects on related signaling cascades such as the caspase or mitochondrial pathways, are not available in the reviewed scientific literature. nih.govuzh.ch

Cell Cycle Regulation

Similarly, the role of this compound in the regulation of the cell cycle has not been specifically investigated. The scientific literature lacks studies detailing any effects of this compound on cell cycle checkpoints or the proteins that govern them. nih.gov

Modulation of Specific Enzymes or Receptors

As mentioned in section 7.1, in silico modeling has suggested that this compound may act as an inhibitor of the SARS-CoV-2 main protease. nih.gov The study predicted a favorable binding energy for this compound within the active site of the protease, suggesting a potential modulatory role. nih.gov However, experimental validation and kinetic studies are necessary to confirm this predicted enzymatic inhibition and to understand its nature (e.g., competitive, non-competitive).

Beyond this, there is a lack of specific research on the modulation of other enzymes or receptors by this compound. While it is known to possess antimalarial activity, the specific enzymes or receptors within the Plasmodium falciparum parasite that it targets remain unidentified. psu.ac.th

Biochemical and Biophysical Characterization of Interactions with Cellular Components

Detailed biochemical and biophysical studies characterizing the direct interactions of this compound with cellular components are not yet available in the scientific literature. Techniques such as surface plasmon resonance, isothermal titration calorimetry, or X-ray crystallography, which could provide insights into binding affinities, kinetics, and structural interactions with potential protein targets, have not been reported for this compound.

Structure Activity Relationship Sar Studies and Analog Development

Design Principles for SAR Studies on Cordypyridone D and its Derivatives

The design of SAR studies for this compound and its derivatives is guided by the core principle of systematically altering its molecular structure to probe for changes in biological activity. drugdesign.org This involves the synthesis and testing of analogs to identify which functional groups are essential for bioactivity and which can be modified to enhance desired properties. drugdesign.orgcollaborativedrug.com

Key design principles for SAR studies involving the cordypyridone scaffold include:

Identification of the Pharmacophore: The initial step is to identify the core structural features responsible for the observed biological effects. For the cordypyridone family, comparing the structures of active compounds like Cordypyridones A and B with inactive ones like C and D provides initial clues. thaiscience.infouzh.ch The significant difference in antimalarial activity suggests the N-hydroxy-2-pyridone moiety is a critical part of the pharmacophore. thaiscience.info

Systematic Structural Modification: Analogs are designed by making targeted changes to the lead structure. These modifications typically fall into three categories:

Alteration of Substituents: Modifying side chains and other functional groups attached to the core structure to explore their impact on potency, selectivity, and pharmacokinetic properties. rsc.orgresearcher.life

Stereochemical Variations: Investigating the role of stereocenters, as different stereoisomers can have vastly different biological activities. nih.gov

Isosteric and Bioisosteric Replacement: Replacing functional groups with others that have similar steric or electronic properties (isosteres) or that produce similar biological responses (bioisosteres) to refine the understanding of the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): Once sufficient data on analogs is collected, QSAR models can be developed. These mathematical models correlate physicochemical properties of the molecules with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. oncodesign-services.comvietnamjournal.ru

Synthesis of Structural Analogs and Modifications

The synthesis of structural analogs is a cornerstone of SAR studies, allowing for the systematic exploration of the chemical space around a lead compound. diva-portal.orgmdpi.com For cordypyridones, synthetic efforts have focused on total synthesis and the creation of derivatives to confirm structures and evaluate biological importance. uzh.ch

The 4-hydroxy-2-pyridone core is a common feature in many biologically active natural products. innovareacademics.inresearchgate.net Modifications to this core are critical for SAR studies.

N-Substitution: The nature of the substituent on the nitrogen atom of the pyridone ring is a primary point of modification. The initial studies on cordypyridones revealed that Cordypyridones A and B, which possess an N-hydroxy group, exhibit significant antimalarial activity. thaiscience.info In contrast, Cordypyridones C and D, which have an N-methoxy group, are inactive. thaiscience.infouzh.ch This strongly suggests the N-hydroxy group is indispensable for this specific activity, possibly due to its ability to chelate iron. thaiscience.info

Ring Functionalization: While specific modifications to the pyridone core of this compound are not extensively detailed in the literature, general strategies for pyridone synthesis allow for broad functionalization. frontiersin.orgresearchgate.net Techniques like Knoevenagel condensation followed by Michael addition are employed to construct the pyridone ring, allowing for the introduction of various substituents during the synthesis. researchgate.net These synthetic routes could be adapted to create this compound analogs with different substitution patterns on the pyridone ring itself.

The complex side chain of this compound offers multiple sites for modification to probe its influence on bioactivity. researcher.lifenih.govnih.gov

Side Chain Modifications: this compound is the 11-hydroxy analog of Cordypyridone C. thaiscience.info The presence of this additional hydroxyl group on the cyclohexane (B81311) ring side chain does not restore the antimalarial activity lost by the N-methoxylation, as both C and D are inactive. thaiscience.infouzh.ch This indicates that for antimalarial action, modifications to the side chain cannot compensate for the critical N-hydroxy group. Further synthetic strategies could explore the impact of altering the length, branching, and functional groups of the side chain in the context of the N-hydroxypyridone core (i.e., on the Cordypyridone A/B scaffold). nih.gov

Stereocenter Modifications: this compound possesses several stereocenters. The relative configuration of the molecule has been determined, with the hydroxyl group at C-11 established in an axial orientation. thaiscience.infomdpi.com The stereochemistry of a molecule is often crucial for its interaction with a biological target. Racemic synthesis of Cordypyridones A and B has been reported, followed by the separation of the atropisomers, highlighting the importance of stereochemistry in this class of compounds. uzh.ch Future analog development could involve the synthesis of diastereomers or enantiomers of this compound to determine if a specific stereochemical arrangement is preferred for any other potential biological activities.

Correlating Structural Features with Biological Activities

The primary goal of SAR studies is to draw clear correlations between specific structural elements and the resulting biological effects. collaborativedrug.comstudysmarter.co.uk For the cordypyridone family, the initial findings provide a foundational SAR understanding, particularly for antimalarial activity.

| Compound | N-Substituent | Side Chain Feature | Antimalarial Activity (IC50 vs. P. falciparum K1) | Cytotoxicity (IC50 vs. Vero cells) |

| Cordypyridone A | -OH | - | 0.8 µg/mL | 16.9 µg/mL |

| Cordypyridone B | -OH | Atropisomer of A | 1.1 µg/mL | 9.0 µg/mL |

| Cordypyridone C | -OCH3 | - | >20 µg/mL (inactive) | 18.0 µg/mL |

| This compound | -OCH3 | 11-OH | >20 µg/mL (inactive) | 16.0 µg/mL |

| Data sourced from Jaturapat et al., 2001. thaiscience.info |

Key SAR Findings:

Essential N-Hydroxy Group: The most critical structural feature for the antimalarial activity of cordypyridones is the N-hydroxy group. Its replacement with an N-methoxy group, as seen in Cordypyridone C and D, leads to a complete loss of activity against Plasmodium falciparum. thaiscience.infouzh.ch

Limited Impact of C-11 Hydroxylation: The introduction of a hydroxyl group at the C-11 position of the side chain (transforming Cordypyridone C into D) does not confer any antimalarial activity. thaiscience.info This suggests that for this particular biological effect, modifications on this part of the side chain are not sufficient to overcome the negative impact of N-methoxylation.

Atropisomerism and Activity: Cordypyridones A and B are atropisomers and both show comparable, potent antimalarial activity, indicating that the specific rotational orientation of the pyridone ring relative to the cyclohexane system does not abolish activity, though it may slightly influence it. thaiscience.info

Cytotoxicity: Interestingly, all four compounds (A, B, C, and D) exhibit moderate and roughly similar cytotoxicity against Vero cells, suggesting that the structural features responsible for cytotoxicity are different from those required for antimalarial activity. thaiscience.info The cytotoxic effect is not dependent on the N-hydroxy group.

Computational Chemistry Approaches in SAR (e.g., Molecular Docking)

Computational chemistry provides powerful tools to supplement and guide experimental SAR studies, making the drug discovery process faster and more efficient. collaborativedrug.comresearchgate.net Methods like molecular docking can predict how a ligand, such as this compound, might bind to the active site of a target protein. nih.govpensoft.net

Molecular Docking: This technique involves computationally placing a model of the small molecule (ligand) into the three-dimensional structure of a biological target (receptor). researchgate.netnih.gov A scoring function is then used to estimate the binding affinity. pensoft.net For this compound and its analogs, docking studies could be used to:

Hypothesize a Target: If a biological target is suspected, docking can help visualize the binding mode. For example, based on the proposed iron-chelating mechanism, docking could be performed on a relevant iron-dependent enzyme from P. falciparum. thaiscience.info

Explain SAR Data: Docking can provide a structural rationale for observed SAR. For instance, it could show that the N-hydroxy group of Cordypyridone A forms a critical hydrogen bond with an amino acid residue in the target's active site, an interaction that is lost with the N-methoxy group of this compound. nih.gov

Guide Analog Design: By analyzing the predicted binding pose of this compound, researchers can identify empty pockets in the binding site where additional functional groups could be placed to improve binding affinity, guiding the synthesis of new, potentially more active analogs. mdpi.comscirp.org

A network pharmacology study on metabolites from Cordyceps has already highlighted the potential of using these computational approaches to identify molecular targets and predict the binding of related compounds like cordycepsidone A. mdpi.com Similar structure-based target prediction and molecular docking simulations for this compound could reveal potential targets and guide the structural optimization needed to enhance pharmacological properties. mdpi.com

Advanced Analytical Methodologies for Cordypyridone D Research

Development of High-Resolution Chromatographic Methods

High-resolution chromatographic techniques are indispensable for isolating and purifying Cordypyridone D from complex biological matrices. nih.gov These methods offer the high selectivity and resolution required to separate the target compound from other structurally related metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a powerful tool for the sensitive and specific detection and quantification of this compound. frontiersin.orgmdpi.com This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. frontiersin.org In a typical LC-MS/MS workflow, the sample containing this compound is first injected into an HPLC system, where it is separated from other components on a chromatographic column. chemistrydocs.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. unc.edu By monitoring specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode, a high degree of selectivity and sensitivity can be achieved for quantifying this compound, even at low concentrations. iosrjournals.orgnih.gov

The development of a robust LC-MS/MS method involves the careful optimization of several parameters, as outlined in the table below.

| Parameter | Description | Importance for this compound Analysis |

| Column Chemistry | The type of stationary phase used in the HPLC column (e.g., C18) influences the separation of compounds based on their polarity. ijnrd.org | Selection of an appropriate column is critical to achieve good resolution of this compound from other cordypyridones and metabolites present in the fungal extract. |

| Mobile Phase Composition | The mixture of solvents used to carry the sample through the column. Gradient elution, where the solvent composition changes over time, is often employed for complex samples. thaiscience.info | Optimizing the mobile phase gradient ensures efficient elution and separation of this compound. nih.gov |

| Ionization Source | The method used to generate ions from the analyte (e.g., Electrospray Ionization - ESI). frontiersin.org | ESI is a soft ionization technique suitable for analyzing polar molecules like this compound without significant degradation. |

| MS/MS Transitions | The specific precursor ion (the molecular ion of this compound) and its characteristic fragment ions that are monitored for quantification. unc.edu | Selecting unique and intense transitions minimizes interferences and maximizes the sensitivity of the assay. iosrjournals.org |

Chemical Derivatization Strategies for Enhanced Detection and Separation

For compounds that exhibit poor ionization efficiency or chromatographic behavior, chemical derivatization can be a valuable strategy to enhance their detection and separation. nih.gov This involves chemically modifying the analyte to introduce a functional group that improves its analytical properties. While specific derivatization strategies for this compound are not extensively reported, the principle can be applied to improve its analysis if needed. For instance, derivatizing agents that introduce a readily ionizable moiety could significantly increase the sensitivity of LC-MS/MS detection. nih.gov Such strategies have been successfully employed for other complex molecules, like vitamin D metabolites, to overcome challenges in their analysis. nih.govnih.gov Future research could explore derivatization to potentially improve the chromatographic resolution of this compound from its isomers or other closely related compounds. mdpi.com

Application of Advanced Spectroscopic Techniques for Detailed Characterization

Spectroscopic techniques are paramount for the unambiguous structural elucidation of novel compounds like this compound. numberanalytics.commdpi.com These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural determination of complex organic molecules. emerypharma.com For this compound, a suite of 2D NMR experiments was instrumental in establishing its complete structure. thaiscience.info

The following table summarizes the key 2D NMR techniques and their contribution to the structural elucidation of this compound:

| 2D NMR Technique | Information Provided | Application in this compound Analysis thaiscience.info |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org | Helped to establish the proton-proton connectivity within the cyclohexane (B81311) ring and the side chain of this compound. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons to which they are attached. csfarmacie.cz | Allowed for the assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. researchgate.net | Was crucial in connecting the different structural fragments of this compound, such as the pyridone ring to the cyclohexane moiety. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of whether they are bonded. thaiscience.info | Provided key information about the relative stereochemistry of the molecule, for example, by showing the spatial proximity of the H-13 proton to the H-7 and axial H-9 protons. |

Through the detailed analysis of these 2D NMR spectra, the complete planar structure and relative configuration of this compound were successfully determined. thaiscience.info

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules like this compound. nih.govmdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional structure. rsc.org

While the initial structural elucidation of this compound relied on other methods, ECD could be a powerful complementary technique. thaiscience.info By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by theoretical calculations for different stereoisomers, its absolute configuration can be unambiguously assigned. mdpi.com This approach has become a standard in natural product chemistry for stereochemical determination. cas.cz

Analytical Method Validation for Reproducibility and Accuracy in Research Settings

The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of the data generated in a research setting. labmanager.comresearchgate.net A validated method provides confidence that the results are meaningful and can be compared across different experiments and laboratories. ich.org The validation process involves evaluating several key parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH). ich.org

The table below outlines the essential parameters for analytical method validation:

| Validation Parameter | Description | Relevance to this compound Research |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org | Ensures that the analytical signal is solely from this compound and not from other co-eluting compounds in the fungal extract. iosrjournals.org |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net | Establishes a concentration range where the quantification of this compound is accurate. |

| Accuracy | The closeness of the test results obtained by the method to the true value. labmanager.com | Demonstrates that the measured concentration of this compound is correct. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). turkjps.org | Indicates the reproducibility of the method for measuring this compound concentrations. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Defines the sensitivity of the method for detecting the presence of this compound. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thaiscience.info | Represents the lowest concentration of this compound that can be reliably measured. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net | Ensures that minor variations in the analytical procedure do not significantly affect the results for this compound. |

By rigorously validating the analytical methods used for this compound research, scientists can ensure the quality and integrity of their findings, which is essential for any further investigation into its biological properties and potential applications.

Future Research Directions and Academic Applications of Cordypyridone D

Elucidation of Comprehensive Biological Activity Spectrum in Diverse Models

Initial bioassays of Cordypyridone D, conducted alongside its structural analogs Cordypyridones A, B, and C, revealed weak or negligible activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. thaiscience.infouzh.ch Similarly, its cytotoxicity against KB (human oral epidermoid carcinoma), BC-1 (human breast cancer), and Vero (African green monkey kidney fibroblast) cell lines was not significant in these early studies. thaiscience.info However, the broad range of biological activities associated with the Cordyceps genus—including immunomodulatory, anti-inflammatory, antioxidant, and antitumor effects—suggests that the full therapeutic potential of this compound remains largely unexplored. nih.gov

Future research should prioritize screening this compound against a wider and more diverse panel of biological targets and disease models. This expanded screening could include:

A broad range of cancer cell lines: Testing against a larger panel, including leukemias, lymphomas, and solid tumors, could reveal selective cytotoxic or cytostatic effects not previously observed.

Viral pathogens: Given the antiviral properties of other Cordyceps metabolites, evaluating this compound against viruses such as influenza, HIV, and coronaviruses is a logical next step.

Bacterial and fungal pathogens: Screening against a panel of clinically relevant bacteria and fungi, especially drug-resistant strains, is warranted.

Enzymatic assays: Testing for inhibitory activity against key enzymes involved in disease pathology, such as kinases, proteases, and metabolic enzymes, could uncover specific molecular targets.

Immunomodulatory assays: Investigating its effect on cytokine production (e.g., IL-6, TNF-α), macrophage phagocytosis, and other immune cell functions could reveal applications in inflammatory or autoimmune diseases. nih.gov

| Assay Type | Target | Observed Activity of this compound | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum (K1 strain) | Weak or inactive | thaiscience.infouzh.ch |

| Cytotoxicity | KB (Human Oral Epidermoid Carcinoma) Cells | Not significant | thaiscience.info |

| Cytotoxicity | BC-1 (Human Breast Cancer) Cells | Not significant | thaiscience.info |

| Cytotoxicity | Vero (African Green Monkey Kidney Fibroblast) Cells | Not significant | thaiscience.info |

Deeper Exploration of Biosynthetic Enzymes and Pathways

The biosynthesis of cordypyridones is believed to proceed through a complex series of reactions involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. nih.govresearchgate.net Theoretical studies suggest that cordypyridones derive from a common o-quinone methide intermediate. nih.gov The pathway then diverges: an enzymatic Alder-ene reaction leads to Cordypyridones A and B, while a hetero-Diels-Alder reaction is proposed to form the fused tricyclic core of Cordypyridone C, a close structural relative of this compound. nih.govresearchgate.net The enzyme catalyzing the Alder-ene reaction for the related compound pyridoxatin (B588635) has been identified as PdxI. rsc.org

Future research should focus on identifying and characterizing the specific biosynthetic gene cluster (BGC) and the enzymes responsible for this compound synthesis in C. nipponica. Key objectives include:

Sequencing the C. nipponica genome to identify the cordypyridone BGC.

Identifying the specific PKS-NRPS and tailoring enzymes, particularly the putative pericyclase or Diels-Alderase responsible for the key cyclization step.

Heterologous expression of the identified genes in a host organism like Aspergillus oryzae or Saccharomyces cerevisiae to confirm their function and reconstitute the pathway. frontiersin.orgfrontiersin.org

Biochemical characterization of the isolated enzymes to understand their substrate specificity, catalytic mechanism, and structure.

Application as a Chemical Biology Probe to Study Cellular Processes

A chemical probe is a selective small molecule used to modulate the function of a specific protein target, thereby enabling the study of its role in cellular and organismal biology. nih.govthermofisher.kr While this compound has not yet been employed as such, its well-defined and rigid three-dimensional structure makes it an excellent candidate for development into a chemical probe.

Should a specific, high-affinity protein target be identified from the comprehensive biological screenings (Section 10.1), this compound could be utilized to:

Validate the target: Rapidly and reversibly inhibiting the target protein's function in cell culture or animal models to confirm its role in a disease phenotype. thermofisher.kr

Dissect cellular pathways: Using the probe to perturb the biological system and observe downstream effects, clarifying the connectivity of signaling or metabolic pathways.

Distinguish between catalytic and scaffolding functions of a target protein, an application where small-molecule inhibitors offer advantages over genetic knockdown techniques like RNAi. nih.gov

The development would involve synthesizing derivatives to improve potency and selectivity and creating a structurally similar but inactive version to serve as a negative control, which is critical for robust chemical probe-based experiments. nih.gov

Utilization in the Development of Novel Synthetic Methodologies

The complex, stereochemically rich structure of this compound presents a significant challenge for synthetic organic chemists. While a racemic total synthesis of the related Cordypyridones A and B has been achieved, the fused tricyclic system of this compound, likely formed via a hetero-Diels-Alder reaction, requires a distinct and sophisticated synthetic strategy. nih.govnih.gov

Future efforts in this area could focus on:

Developing a stereoselective total synthesis of this compound. This would not only provide access to the material for further biological study but also serve as a platform for creating novel analogs.

Pioneering new catalytic methods for intramolecular hetero-Diels-Alder reactions to construct the core ring system with high efficiency and stereocontrol.

Exploring biomimetic synthesis approaches that take inspiration from the proposed biosynthetic pathway, potentially using organocatalysts to mimic the function of the natural pericyclase enzyme.

Developing greener and more efficient synthetic routes , potentially utilizing catalyst-free conditions for key transformations, inspired by modern trends in sustainable chemistry. tsijournals.com

Comparative Genomics and Metabolomics of Cordyceps Species for Discovery of Novel Pyridones

The chemical diversity of secondary metabolites within the Cordyceps genus is vast. mdpi.com Comparative 'omics' approaches offer a powerful strategy for discovering novel pyridone alkaloids related to this compound.

Comparative Metabolomics: Using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can compare the metabolic profiles of dozens of different Cordyceps species. nih.govfrontiersin.org By searching for metabolites with mass-to-charge ratios and fragmentation patterns characteristic of the pyridone core, new analogs can be rapidly identified for targeted isolation.

Comparative Genomics: Once the this compound biosynthetic gene cluster (BGC) is identified in C. nipponica, its sequence can be used as a query to mine the genomes of other fungi. mdpi.com Homologous BGCs found in other species are likely to produce structurally similar but distinct pyridone compounds. This genome-led approach can guide the discovery of novel natural products that might be expressed at very low levels or only under specific culture conditions. mdpi.com

This dual approach of comparing both metabolites and the genes that produce them provides a comprehensive roadmap for exploring the chemical diversity of pyridones across the fungal kingdom.

Engineering of Producer Organisms for Enhanced Production or Analog Generation

The natural production yield of this compound from C. nipponica is very low, which hampers extensive biological evaluation and further development. thaiscience.info Metabolic engineering and synthetic biology offer proven strategies to overcome this limitation, as demonstrated by the successful enhancement of cordycepin (B1669437) production in Cordyceps militaris. frontiersin.orgnih.gov

Future research can apply these strategies to this compound:

Strain Improvement: Classical methods like UV mutagenesis and mating of high-producing strains of C. nipponica could be used to increase yields. nih.gov

Optimization of Fermentation: Systematically optimizing culture conditions—such as carbon and nitrogen sources, pH, temperature, and the addition of elicitors or precursors—can significantly boost production. mdpi.com

Heterologous Production: Once the BGC is known, it can be transferred to and expressed in a robust industrial host like S. cerevisiae or A. oryzae. frontiersin.org These hosts often have faster growth rates and are more amenable to genetic manipulation, allowing for high-titer production in bioreactors.

Analog Generation (Combinatorial Biosynthesis): By manipulating the biosynthetic enzymes within the heterologous host, novel "unnatural" natural products can be created. For example, inactivating or swapping tailoring enzymes (e.g., hydroxylases, methyltransferases) within the this compound pathway could generate a library of new analogs for biological screening.

Q & A

Q. How is Cordypyridone D structurally characterized, and what analytical methods are critical for confirming its identity in academic settings?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography may further resolve stereochemical ambiguities. For purity validation, HPLC or LC-MS with standardized reference compounds is essential. Researchers must compare spectral data with published literature to confirm identity .

Q. What are the established protocols for isolating this compound from natural sources or synthesizing it in a laboratory?

Isolation from fungal cultures (e.g., Cordyceps spp.) involves solvent extraction (e.g., ethyl acetate), followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Synthetic routes may employ polyketide synthase (PKS) pathways or biomimetic strategies. Critical parameters include pH, temperature, and solvent polarity during purification. Reproducibility requires detailed documentation of strain origin, growth conditions, and chromatography gradients .

Q. What in vitro biological activities have been reported for this compound, and which assays are most reliable for validating these findings?

Reported activities include antimicrobial, anticancer, and anti-inflammatory properties. Standard assays include:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus or Candida albicans.

- Anticancer : MTT or SRB assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory : ELISA-based TNF-α or IL-6 inhibition in LPS-stimulated macrophages. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response validation are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions may arise from variations in compound purity, assay protocols, or cell line heterogeneity. Solutions include:

- Meta-analysis of raw data (e.g., IC₅₀ values normalized to controls).

- Comparative studies under standardized conditions (e.g., ATCC-certified cell lines, identical solvent vehicles).

- Mechanistic follow-ups (e.g., target-binding assays via SPR or ITC) to confirm specificity .

Q. What experimental design considerations are critical for investigating this compound’s mechanism of action in complex biological systems?

- Hypothesis-driven frameworks : Use PICO (Population: target cells; Intervention: this compound; Comparison: untreated/vehicle controls; Outcome: pathway inhibition).

- Multi-omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.

- Knockout models : CRISPR/Cas9-edited cell lines to validate target genes (e.g., NF-κB or MAPK pathways).

- Dose-time dependency : Establish linearity in response curves to exclude off-target effects .

Q. What strategies optimize the yield of this compound in microbial fermentation systems, and how can scalability be assessed for academic labs?

- Strain engineering : Overexpression of PKS genes or precursor supply pathways (e.g., acetyl-CoA).

- Fermentation optimization : DOE (Design of Experiments) to test carbon/nitrogen ratios, aeration, and induction timing.

- Scalability metrics : Compare titers in shake flasks vs. bioreactors (e.g., 5L stirred-tank). Analytical methods must align with FDA QbD (Quality by Design) principles for process validation .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives to enhance potency or reduce toxicity?

- Scaffold modification : Introduce halogenation or hydroxyl groups at positions C-3/C-5.

- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., CYP450 enzymes).

- Toxicity screening : Zebrafish embryo models (FET assay) for acute toxicity and hepatocyte cell lines (HepG2) for metabolic stability .

Methodological Guidance for Data Analysis

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Four-parameter logistic model (GraphPad Prism) for IC₅₀/EC₅₀ calculations.

- Synergy assessment : Chou-Talalay combination index (CompuSyn software) for drug-combination studies.

- Multivariate analysis : PCA or PLS-DA to differentiate treatment groups in omics datasets .

Q. How can researchers ensure reproducibility when replicating this compound’s reported biological effects?

- MIAME guidelines : Document cell culture conditions (passage number, media serum lot).

- Open protocols : Share raw NMR/MS data via repositories (e.g., Zenodo) and provide step-by-step isolation procedures.

- Inter-lab validation : Collaborate with independent labs for blinded retesting .

Ethical and Reporting Standards

Q. What ethical frameworks apply to studies involving this compound in animal or human cell models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |